3-Fluoroquinolin-8-amine

Übersicht

Beschreibung

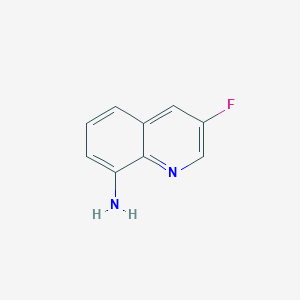

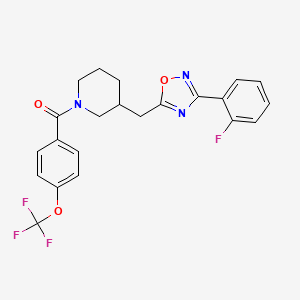

3-Fluoroquinolin-8-amine is a chemical compound with the CAS Number: 846038-33-3 . It has a molecular weight of 162.17 and its IUPAC name is 3-fluoro-8-quinolinamine .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are structurally related to this compound, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7FN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal and it should be kept in a dark place .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Properties

3-Fluoroquinolin-8-amine derivatives demonstrate significant antibacterial properties. Research has shown that certain derivatives, particularly those with more lipophilic groups, exhibit enhanced activity against gram-positive strains like S. aureus. The study involved synthesizing various derivatives and testing their antibacterial efficacy against different bacterial strains (Al-Hiari et al., 2007).

Chemical Synthesis and Transformation

The chemical synthesis process of this compound is vital for creating compounds used in potential central nervous system (CNS) drug candidates. A study outlined a straightforward procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, a key intermediate in the process. This intermediate is essential for creating various derivatives used in CNS drug development (Hargitai et al., 2018).

Phototoxicity Reduction in Antibacterial Agents

Research indicates that certain modifications in the fluoroquinoline structure, such as introducing a methoxy group, can significantly reduce phototoxicity. This finding is crucial in the development of safer antibacterial agents, particularly when considering the effects of UV light exposure (Marutani et al., 1993).

Oxidative C−H Amination in Synthesis

The oxidative C−H amination of this compound derivatives is an important chemical process. This method, using hypervalent iodine reagent and no metallic catalyst, offers a novel and efficient way to synthesize arylamine compounds, which are significant in various chemical applications (Wang et al., 2016).

Copper-Catalyzed Remote C−H Amination

Another method for C−H amination involves copper catalysis. This approach is used to create 5-aminated quinolines from 8-aminoquinoline scaffolds. The process is noted for its broad substrate scope and high efficiency, which is significant in the synthesis of diverse quinoline derivatives (Yin et al., 2017).

Phenylethanolamine N-methyltransferase Inhibition

This compound derivatives have shown potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in neurotransmitter synthesis. Fluorination of these compounds affects their potency and selectivity, making them relevant in neurochemical research (Grunewald et al., 2006).

Fluorescence in Biochemical Analysis

The fluorescence properties of certain this compound derivatives are used in biochemical analysis, particularly in the study of amines and amino acids. This application is crucial in histochemistry and other research areas involving fluorescence-based detection (Falck et al., 1962).

PET Imaging in Neurology

This compound derivatives are employed in positron emission tomography (PET) imaging for detecting neurofibrillary tangles in Alzheimer's disease. This application has significant implications in neurology and the study of neurodegenerative diseases (Collier et al., 2017).

Synthesis of Novel Quinoline Derivatives

The synthesis of 1-substituted 3-nitroquinolin-4(1H)-ones, including this compound derivatives, has shown versatility in creating novel compounds with potential applications in pharmaceuticals and chemical research (Rádl & Chan, 1994).

Antidepressant-Like Effects in Stress Models

Certain this compound derivatives exhibit antidepressant-like effects in animal models of stress. This finding is significant in psychopharmacology, as these compounds can potentially be developed into new antidepressant drugs (Pesarico et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-fluoroquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNJCBCQJOATIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2669140.png)

![3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)carbamothioyl]-1,2-oxazole-4-carboxamide](/img/structure/B2669141.png)

![{1-[3-(2,3-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2669142.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669146.png)

![3-{3-[(1,3-Benzodioxol-5-ylamino)sulfonyl]-4-methylphenyl}acrylic acid](/img/structure/B2669147.png)

![5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2669148.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(2-thienylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2669153.png)

![2-Amino-4-(4-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2669157.png)

![5-Methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B2669158.png)